molecular formula C14H8N2S B1604994 [1]Benzothieno[2,3-b]quinoxaline CAS No. 243-69-6

[1]Benzothieno[2,3-b]quinoxaline

Cat. No. B1604994
CAS RN: 243-69-6
M. Wt: 236.29 g/mol
InChI Key: YJJGTGWWLRKTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothieno[2,3-b]quinoxaline (BTQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrogen-containing aromatic compound that has a fused ring system consisting of a benzothiophene and quinoxaline ring. BTQ is a versatile molecule that has been used in the synthesis of several derivatives with different properties and applications.

Scientific Research Applications

Green Synthesis Methods

Benzothieno[2,3-b]quinoxaline derivatives are synthesized using environmentally friendly methods. These green synthesis approaches are crucial for sustainable chemistry, reducing the environmental impact of chemical production .

Biological and Pharmaceutical Properties

This compound exhibits a range of biological activities and has potential pharmaceutical applications. Its derivatives are explored for their therapeutic properties, including antitumor, antibacterial, and antiviral activities .

Organic Electronics and Optoelectronics

Benzothieno[2,3-b]quinoxaline is used in the design and development of organic electronic materials. It serves as a building block for creating electroluminescent materials and organic sensitizers for solar cells .

Fluorescent Materials and Dyes

The compound’s structure allows for the creation of fluorescent materials and dyes. These are used in various applications, from biological imaging to the development of new types of sensors .

Drug Discovery and Development

Quinoxaline derivatives, including Benzothieno[2,3-b]quinoxaline, are integral in drug discovery. They are used in the preparation of drugs and are pivotal in research studies aimed at discovering new therapeutic agents .

Antitumor Activity

Specific derivatives of Benzothieno[2,3-b]quinoxaline have shown in vitro tumor activity against various cancer cell lines. This highlights its potential as a candidate for developing new anticancer drugs .

Mechanism of Action

Benzothieno[2,3-b]quinoxaline, also known as benzo[a]pyrazines, is a nitrogen-containing heterocyclic compound . This compound has attracted considerable attention due to its potential biological and pharmaceutical properties .

Target of Action

The primary targets of Benzothieno[2,3-b]quinoxaline are yet to be fully identified. Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones . This process requires either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .

Biochemical Pathways

The synthesis of quinoxalines is known to involve a wide range of synthetic strategies . These strategies have been developed to be environmentally benign, suggesting that the compound may have a minimal impact on biochemical pathways .

Pharmacokinetics

Quinoxalines are known to be prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities . This suggests that the compound may have diverse effects at the molecular and cellular level.

Action Environment

The action of Benzothieno[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the synthesis of quinoxalines has been developed to be environmentally benign, suggesting that the compound may be stable under a variety of conditions .

properties

IUPAC Name

[1]benzothiolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJGTGWWLRKTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299303
Record name [1]Benzothieno[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1]Benzothieno[2,3-b]quinoxaline

CAS RN

243-69-6
Record name [1]Benzothieno[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1]Benzothieno[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1]Benzothieno[2,3-b]quinoxaline
Reactant of Route 2
[1]Benzothieno[2,3-b]quinoxaline
Reactant of Route 3
[1]Benzothieno[2,3-b]quinoxaline
Reactant of Route 4
[1]Benzothieno[2,3-b]quinoxaline
Reactant of Route 5
[1]Benzothieno[2,3-b]quinoxaline
Reactant of Route 6
[1]Benzothieno[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.